

# 2-Chloro-5-hydroxymethylphenylboronic acid chemical structure

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## Compound of Interest

Compound Name: 2-Chloro-5-hydroxymethylphenylboronic acid

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An In-depth Technical Guide to **2-Chloro-5-hydroxymethylphenylboronic acid** for Advanced Synthesis and Drug Discovery

## Abstract

**2-Chloro-5-hydroxymethylphenylboronic acid** is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique architecture, featuring a reactive boronic acid, a strategically placed chlorine atom, and a versatile hydroxymethyl group, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, reliable synthetic protocols, key chemical transformations, and strategic applications in drug development, grounded in established chemical principles and supported by authoritative references.

## Core Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. **2-Chloro-5-hydroxymethylphenylboronic acid** is typically a white to off-white solid, stable under standard laboratory conditions. Its key properties are summarized below.

Property	Value	Source
CAS Number	913835-75-3	PubChem
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BClO <sub>3</sub>	PubChem
Molecular Weight	186.4 g/mol	PubChem
Melting Point	155-160 °C	Commercial Suppliers
Solubility	Soluble in methanol, DMSO, THF	General Chemical Knowledge

The molecule's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Caption: Structure of **2-Chloro-5-hydroxymethylphenylboronic acid**.

- The Boronic Acid [-B(OH)<sub>2</sub>]: This Lewis acidic group is the cornerstone of its reactivity, primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- The Chloro Group [-Cl]: As an ortho-substituent to the boronic acid, it sterically influences the coupling reaction and provides an additional handle for subsequent nucleophilic aromatic substitution or other cross-coupling reactions.
- The Hydroxymethyl Group [-CH<sub>2</sub>OH]: This group offers a site for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, significantly increasing the synthetic diversity of its products.

## Synthesis and Reaction Protocol

A robust and reproducible synthesis is critical for the application of any building block. The preparation of **2-chloro-5-hydroxymethylphenylboronic acid** can be achieved from commercially available precursors. The following protocol is based on established organometallic methodologies.

## Synthetic Workflow Overview

The synthesis leverages a directed ortho-metalation strategy, a powerful technique for regioselective functionalization of aromatic rings.



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Caption: A logical workflow for the synthesis of the title compound.

## Detailed Experimental Protocol

Materials: (4-Chloro-3-methylphenyl)methanol, Methoxymethyl chloride (MOM-Cl), Potassium bis(trimethylsilyl)amide (KHMDS), n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)<sub>3</sub>), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (2M), Saturated aq. NaCl.

- Step 1: Protection of the Hydroxyl Group.
  - Dissolve (4-chloro-3-methylphenyl)methanol (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.
  - Cool the solution to 0 °C. Add KHMDS (1.1 equiv, 1.0 M solution in THF) dropwise.  
Causality: KHMDS is a strong, non-nucleophilic base that cleanly deprotonates the alcohol to form the alkoxide.
  - After stirring for 30 minutes, add MOM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.
  - Quench the reaction with saturated aq. NH<sub>4</sub>Cl and extract the product with diethyl ether. Dry the organic layer over MgSO<sub>4</sub>, filter, and concentrate in vacuo. The crude MOM-protected ether is typically used without further purification.
- Step 2: Directed ortho-Metalation and Borylation.

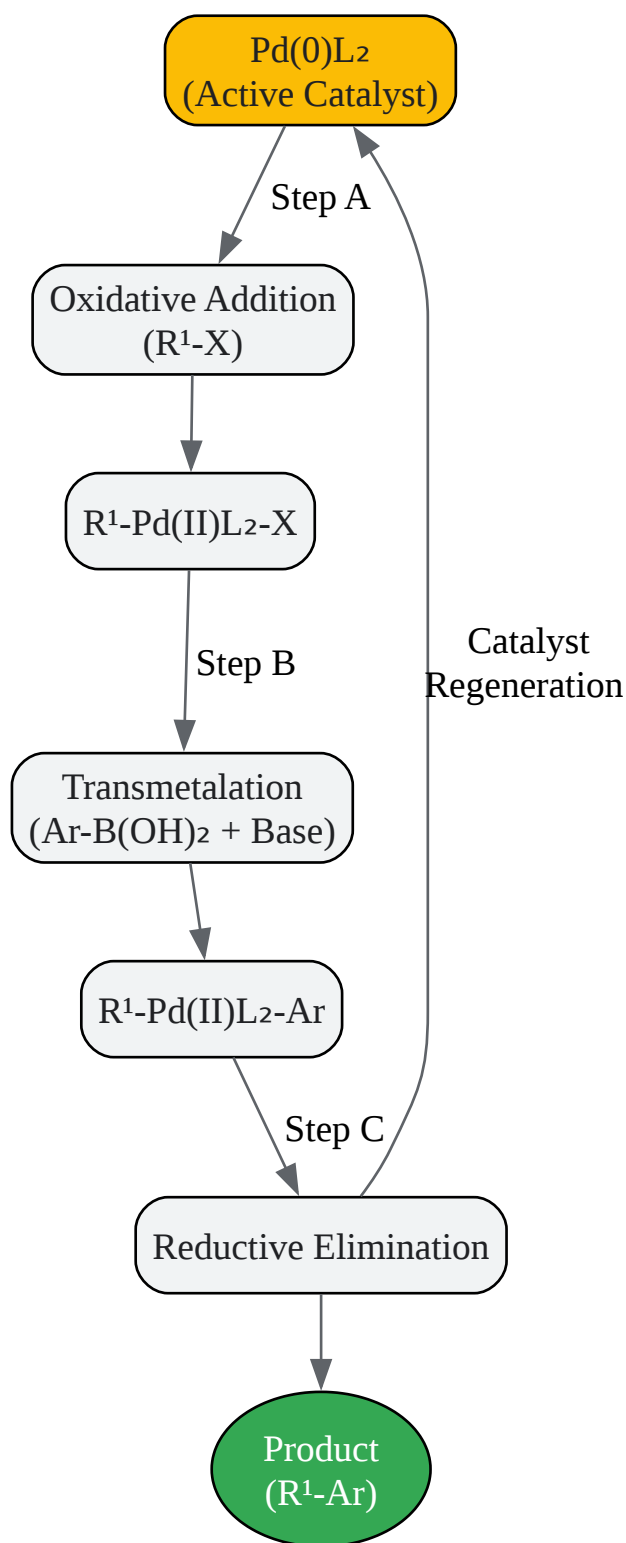
- Dissolve the crude product from Step 1 in anhydrous THF (0.2 M) and cool to -78 °C under Argon.
- Add n-BuLi (1.2 equiv, 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 2 hours. Causality: The methoxy group of the MOM ether is a powerful directing group, coordinating to the lithium cation and directing the deprotonation to the adjacent ortho position (C2).
- Add triisopropyl borate (1.5 equiv) dropwise. The solution may become thick.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Step 3: Hydrolysis and Deprotection.
  - Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the pH is ~1-2. Causality: The acidic workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously cleaves the acid-labile MOM protecting group.
  - Stir vigorously for 2-3 hours at room temperature.
  - Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
  - The crude solid can be purified by recrystallization or silica gel chromatography to yield **2-chloro-5-hydroxymethylphenylboronic acid**.

## Key Chemical Transformations

The strategic value of this reagent lies in its capacity for selective, high-yield transformations, most notably the Suzuki-Miyaura coupling.

## Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, forming the biaryl core of countless pharmaceutical agents.[\[3\]](#)[\[4\]](#)[\[5\]](#)



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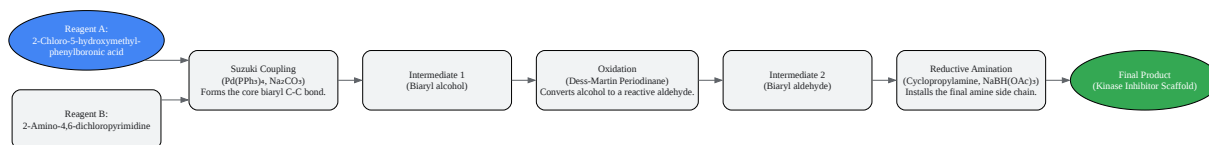
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical application, **2-chloro-5-hydroxymethylphenylboronic acid** would serve as the "Ar-B(OH)<sub>2</sub>" component, coupling with an aryl or heteroaryl halide (R<sup>1</sup>-X) to generate a complex biaryl structure. The reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[1]

## Application in Drug Discovery: A Case Study

To illustrate its utility, consider the hypothetical synthesis of a scaffold for a novel protein kinase inhibitor, a common objective in modern drug development.[6][7]

Objective: Synthesize a functionalized amino-pyrimidine biaryl scaffold.



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## References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. med.libretexts.org [med.libretexts.org]
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